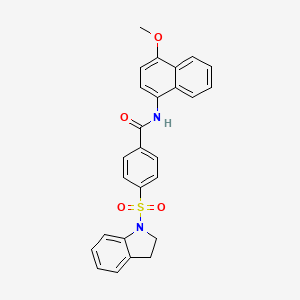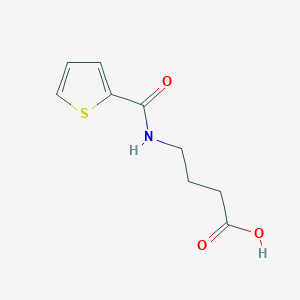
4-(Thiophen-2-ylformamido)butanoic acid
説明
“4-(Thiophen-2-ylformamido)butanoic acid” is a chemical compound with the molecular formula C9H11NO3S . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug development to material synthesis.
Molecular Structure Analysis
The molecular weight of “4-(Thiophen-2-ylformamido)butanoic acid” is 213.25 . The InChI Code is 1S/C9H11NO3S/c11-8(12)4-1-5-10-9(13)7-3-2-6-14-7/h2-3,6H,1,4-5H2,(H,10,13)(H,11,12) .Physical And Chemical Properties Analysis
The physical form of “4-(Thiophen-2-ylformamido)butanoic acid” is a powder . The storage temperature is room temperature . The boiling point is not specified .科学的研究の応用
TRPV1 Channel Modulation
4-(Thiophen-2-yl)butanoic acid has been identified as a cyclic substitute in the synthesis of new TRPV1 channel modulators. These compounds, including 4-(Thiophen-2-ylformamido)butanoic acid, have shown promise in activating TRPV1 channels. This is significant as TRPV1 agonists can play a role in pain relief and the treatment of various neurological disorders. Studies have highlighted the potential of these compounds in protecting against oxidative stress in keratinocytes and neuroblastoma cell lines expressing TRPV1 receptors, as well as their analgesic activity in vivo (Aiello et al., 2016).
Solar Cell Applications
Research in the field of solar cell technology has identified 4-(Thiophen-2-ylformamido)butanoic acid as a component in the synthesis of organic sensitizers for solar cells. These sensitizers, when anchored onto TiO2 film, have demonstrated high incident photon to current conversion efficiency. This advancement in molecular engineering of organic sensitizers, including those containing 4-(Thiophen-2-ylformamido)butanoic acid, is pivotal in enhancing the efficiency of dye-sensitized solar cells (Kim et al., 2006).
Antimicrobial Applications
In the realm of antimicrobial research, derivatives of 4-(Thiophen-2-ylformamido)butanoic acid have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against a range of microbial agents, with minimum inhibitory concentration values indicating their potential as antimicrobial agents. This research opens avenues for using these compounds in therapeutic applications and drug design (Zareef et al., 2008).
Safety and Hazards
The safety information available indicates that “4-(Thiophen-2-ylformamido)butanoic acid” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
4-(thiophene-2-carbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-8(12)4-1-5-10-9(13)7-3-2-6-14-7/h2-3,6H,1,4-5H2,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHINVXYOLGVLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-ylformamido)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzo[e][1,3]benzothiazol-2-ylcyclopropanecarboxamide](/img/structure/B3264489.png)
![(E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3264519.png)

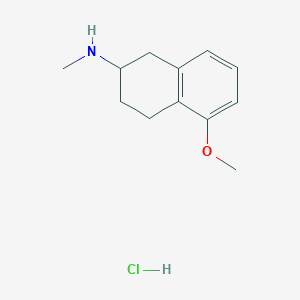
![5-nitro-N-[4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide](/img/structure/B3264559.png)
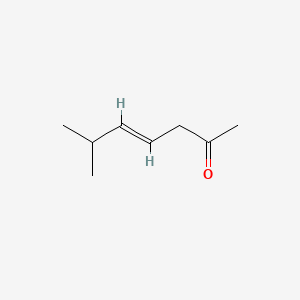
![N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3264580.png)
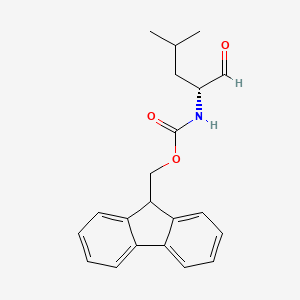
![2,3-dihydro-1H-benzo[de]isoquinolin-6-amine](/img/structure/B3264587.png)
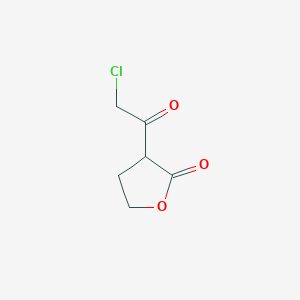
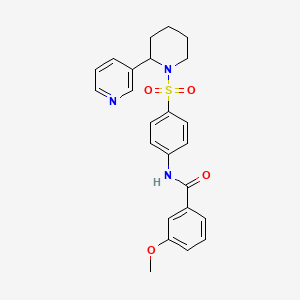
![4-propan-2-yloxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B3264605.png)
![(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3264607.png)
